Benadryl N-oxide hydrochloride
Overview
Description
Benadryl N-oxide hydrochloride is a derivative of diphenhydramine, a first-generation antihistamine commonly used to treat allergies
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benadryl N-oxide hydrochloride typically begins with diphenhydramine. The synthetic route involves the following steps:
Oxidation: Diphenhydramine is reacted with hydrogen peroxide to form diphenhydramine N-oxide.
Formation of Hydrochloride Salt: The N-oxide is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Continuous-flow reactor technology is often employed to enhance efficiency and control over the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Benadryl N-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions.
Reduction: The N-oxide group can be reduced back to the parent diphenhydramine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Diphenhydramine.
Substitution: Substituted diphenhydramine derivatives.
Scientific Research Applications
Benadryl N-oxide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential effects on biological systems, including its interaction with histamine receptors.
Medicine: Explored for its potential therapeutic applications, particularly in allergy treatment and as a sedative.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Benadryl N-oxide hydrochloride involves its interaction with histamine H1 receptors. By competing with histamine for binding at these receptors, it prevents the typical allergic response. Additionally, its N-oxide group may influence its binding affinity and metabolic stability .
Comparison with Similar Compounds
Diphenhydramine: The parent compound, widely used as an antihistamine.
Hydroxyzine: Another first-generation antihistamine with similar sedative properties.
Chlorpheniramine: A related antihistamine with less sedative effect.
Uniqueness: Benadryl N-oxide hydrochloride is unique due to the presence of the N-oxide group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines .
Properties
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine oxide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWPHMSWVFMLIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.